CID 71376377
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
652156-00-8 |
|---|---|
Molecular Formula |
C6H11ClMgO |
Molecular Weight |
158.91 g/mol |
InChI |
InChI=1S/C6H11ClO.Mg/c7-4-3-6-2-1-5-8-6;/h6H,1-5H2; |
InChI Key |
WGRKCKROOTYDOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CCCl.[Mg] |
Origin of Product |
United States |
Synthetic Strategies and Chemical Modificataions of Cid 71376377
De Novo Synthetic Routes for CID 71376377
The synthesis of Molnupiravir has evolved significantly from initial multi-step routes to highly optimized, scalable processes. Key strategies begin from readily available starting materials like uridine (B1682114), cytidine (B196190), or D-ribose, each presenting unique challenges and advantages. chemrxiv.orgchemrxiv.orgacs.org
Retrosynthetic Analysis and Key Intermediate Synthesis
A common retrosynthetic approach for Molnupiravir (1) disconnects the molecule at the C5' ester bond and the C4 N-hydroxy group of the cytosine ring. This strategy identifies two key intermediates: a protected or unprotected N-hydroxycytidine (NHC) core (2) and an isobutyryl group donor. Further disconnection of the N-hydroxycytidine intermediate at the glycosidic bond leads back to a protected ribose derivative (3) and a modified cytosine base.
Initial syntheses often started from uridine, which requires conversion of the C4 carbonyl group into the target N-hydroxyamine functionality. acs.orgnih.gov A key intermediate in this pathway is a C4 thionated uridine derivative, which is generated using Lawesson's reagent. This thionated intermediate is then readily converted to the N-hydroxycytidine core upon reaction with hydroxylamine (B1172632). acs.org
More recent and cost-effective routes start from the cheaper and more abundant cytidine. nih.govtandfonline.com A critical intermediate in these syntheses is 5'-O-isobutyryl cytidine. This intermediate is formed through selective acylation of the primary 5'-hydroxyl group of cytidine, often achieved with high regioselectivity using enzymatic methods. nih.gov Another pivotal intermediate is N-hydroxycytidine (NHC), which can be generated directly from cytidine via a transamination reaction with hydroxylamine, a transformation that can also be facilitated by biocatalysts. chemrxiv.orgacs.org
Syntheses commencing from D-ribose represent a more fundamental de novo approach. chemrxiv.orgresearchgate.net This strategy involves the initial protection of the ribose hydroxyl groups, typically as an acetonide, followed by esterification of the remaining primary and anomeric hydroxyls. The subsequent crucial step is the stereoselective N-glycosylation of a cytosine derivative to form the correct β-nucleoside linkage, a significant stereochemical hurdle. chemrxiv.org
Optimization of Reaction Conditions and Yields
Significant efforts have been dedicated to optimizing reaction conditions to maximize yields, reduce step counts, and eliminate the need for costly chromatographic purifications. nih.govnih.gov For syntheses proceeding through a thionated uridine intermediate, the choice of solvent was found to be critical. Toluene proved to be superior for the thionation step with Lawesson's reagent, affording the desired product in high yield in a short reaction time. acs.org
The conversion of the thionated intermediate to the N-hydroxy product was also optimized. A screening of various hydroxylamine salts and solvents demonstrated that aqueous hydroxylamine in methanol (B129727) provided the highest yield. acs.orgnih.gov
Table 1: Optimization of Thionation Reaction of Protected Uridine Derivative Data compiled from research findings. acs.orgnih.gov
| Entry | Lawesson's Reagent (Equivalents) | Solvent | Time | Yield (%) |
|---|---|---|---|---|
| 1 | 0.5 | Toluene | 15 min | 86 |
| 2 | 0.5 | Dioxane | 1 h | 75 |
| 3 | 0.5 | THF | 1 h | 60 |
| 4 | 1.0 | Toluene | 15 min | 85 |
In non-enzymatic routes from cytidine, optimization of the selective acylation of the 5'-hydroxyl group was crucial. Screening of bases and solvents for the reaction with isobutyric anhydride (B1165640) identified that using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as the base in acetonitrile (B52724) gave a good yield of the desired product in just three hours. vcu.edu Further optimization revealed that decreasing the reaction temperature from 19°C to 0°C significantly reduced the formation of the major diacylated byproduct. vcu.edu
For the final hydroxyamination step, reaction scale-up revealed that increasing from a 5 g to an 80 g scale necessitated an increase in reaction time from 24 to 40 hours to achieve similar conversion rates. nih.gov The development of robust recrystallization protocols using water was also key to achieving high purity (>99%) without chromatography. nih.gov
Semisynthetic and Biocatalytic Approaches to this compound Analogs
Biocatalysis has emerged as a powerful tool in the synthesis of Molnupiravir, offering high selectivity under mild conditions and providing pathways to novel analogs. chemrxiv.orgdigitellinc.com Enzymes are used for key transformations, including selective acylation and the direct conversion of cytidine to N-hydroxycytidine. chemrxiv.orgacs.org
A significant breakthrough was the use of the enzyme cytidine deaminase (CD) to catalyze the direct conversion of cytidine into the key intermediate N-hydroxycytidine. chemrxiv.org While the wild-type enzyme efficiently catalyzes this transformation, it also produces uridine as a byproduct. Through directed evolution, a T123G mutant of the enzyme was developed that dramatically reduced the undesired hydrolysis activity while preserving the desired amination activity, thus improving the ratio of N-hydroxycytidine to uridine. chemrxiv.org This biocatalytic approach provides a direct route to a key intermediate from an inexpensive starting material.
These biocatalytic methods are inherently adaptable for the synthesis of analogs. By substituting cytidine with other nucleoside bases, the cytidine deaminase-catalyzed reaction could potentially generate other N-hydroxy-nucleosides. Similarly, employing different acyl donors in the lipase-catalyzed esterification allows for the synthesis of a library of Molnupiravir analogs with varied ester prodrug moieties.
Design and Synthesis of this compound Derivatives and Probes
The design and synthesis of derivatives are crucial for understanding the compound's mechanism of action and improving its therapeutic profile. This involves systematic modifications of the molecule to probe structure-activity relationships and considerations of stereochemistry during synthesis.
Structure-Activity Relationship (SAR) Studies for Analog Generation
While extensive experimental SAR data on large libraries of Molnupiravir analogs is not widely published, in silico studies have been employed to guide the design of new derivatives with potentially enhanced activity or improved physicochemical properties. nih.govnih.gov One such study utilized a rational design strategy known as "bioisosterism" to create structural analogs of Molnupiravir. nih.gov This approach involves replacing certain functional groups with others that have similar physical or chemical properties to enhance target interaction or modify ADME (absorption, distribution, metabolism, and excretion) properties.
The study focused on modifying the isobutyryl ester and the N-hydroxycytidine core. The goal was to improve binding affinity to the target, the viral RNA-dependent RNA polymerase (RdRp), and to optimize drug-like properties based on Lipinski's rules. nih.gov Molecular docking studies of the designed analogs against the SARS-CoV-2 RdRp identified several candidates with superior binding affinity compared to the parent compound. Notably, fluorinated analogs showed promise. nih.gov
Table 2: In Silico Designed Bioisosteric Analogs of Molnupiravir and Predicted Properties Data adapted from an in silico study on bioisosterism. nih.gov
| Analog Type | Modification | Predicted Binding Affinity (Docking Score) | Predicted Druglikeness (Lipinski Violations) |
|---|---|---|---|
| Parent (Molnupiravir) | - | Baseline | 0 |
| Fluorinated Analog 1 | Fluorine on isobutyryl group | Improved | 0 |
| Fluorinated Analog 2 | Trifluoromethyl on isobutyryl group | Improved | 0 |
| Deuterated Analog | Deuterium substitution | Similar | 1 (TPSA > 140 Ų) |
| Complex Bioisostere | Replacement of isobutyryl with cyclic scaffold | Variable | Variable |
These computational findings suggest that modifications to the ester prodrug can significantly influence target engagement and that strategic fluorination could be a viable strategy for generating more potent analogs. Such studies provide a rational basis for the synthesis of new derivatives for experimental validation.
Stereochemical Considerations in this compound Synthesis
The stereochemistry of the ribose sugar moiety is a critical aspect of the synthesis of Molnupiravir. As with all nucleoside analogs, the biological activity is highly dependent on the correct stereoconfiguration. The desired product is the β-anomer, where the cytosine base is on the same face of the furanose ring as the C5' hydroxymethyl group.
When syntheses begin with pre-existing nucleosides like uridine or cytidine, the critical β-glycosidic bond is already established, simplifying the stereochemical challenge. nih.govacs.org The synthetic modifications in these routes are designed to be regioselective and to avoid epimerization at any of the chiral centers of the ribose ring.
For de novo syntheses starting from D-ribose, controlling the stereochemistry of the newly formed N-glycosidic bond is paramount. The outcome of the glycosylation reaction (the ratio of α to β anomers) is influenced by the protecting groups on the ribose donor, the nature of the nucleobase, and the reaction conditions (catalyst, solvent, temperature). One successful strategy reported the use of an acetonide protecting group on the C2' and C3' hydroxyls of the glycosyl donor. This specific protecting group helped to achieve the desired β-selectivity during the metal-free N-glycosylation step, avoiding the need for neighboring group participation from a C2' acyl protecting group, which is a classic strategy for ensuring β-selectivity. chemrxiv.org The precise control over this step is essential for an efficient synthesis, as the separation of anomeric mixtures can be challenging and costly on a large scale.
Preparation of Labeled this compound for Mechanistic Probing
The elucidation of the precise mechanism of action of a novel chemical probe, such as this compound (also known as MRK-740), a potent inhibitor of the histone methyltransferase PRDM9, necessitates the use of isotopically labeled versions of the molecule. The introduction of a radioactive or stable isotope label allows for the sensitive and specific tracking of the compound in various biological assays, providing invaluable insights into its binding kinetics, metabolic fate, and interaction with its target protein and other cellular components. The choice of isotope and the position of the label are critical considerations in the design of a synthetic strategy for a labeled version of this compound.
Isotope Selection for Labeling this compound
The most commonly employed isotopes for labeling small molecule inhibitors for in vitro and in vivo studies are Carbon-14 (¹⁴C) and Tritium (B154650) (³H). researchgate.netmusechem.com Each isotope offers distinct advantages that must be weighed based on the intended application.
Carbon-14 (¹⁴C): This isotope is often the preferred choice for studies requiring high metabolic stability. moravek.com Since carbon forms the backbone of the this compound molecule, a ¹⁴C label is less susceptible to being lost through metabolic processes. almacgroup.com This makes it ideal for absorption, distribution, metabolism, and excretion (ADME) studies, which provide a comprehensive understanding of the drug's journey through a biological system. openmedscience.com The long half-life of ¹⁴C (approximately 5,730 years) ensures that the label remains detectable over the course of extended experiments. openmedscience.com
Tritium (³H): Tritium labeling is advantageous when high specific activity is required, as is often the case in receptor binding assays and autoradiography. nih.gov The higher specific activity of tritium (approximately 500 times greater than that of ¹⁴C) allows for the detection of very small quantities of the labeled compound, which is crucial when studying high-affinity interactions with the target protein. nih.gov Tritium labeling can often be achieved through more direct and less synthetically demanding routes, such as catalytic tritium exchange. criver.commpg.de
The selection of the isotope for labeling this compound would depend on the specific research question. For instance, to determine the binding affinity and dissociation rate of this compound to PRDM9, a tritiated version would be highly valuable. Conversely, to understand how the compound is metabolized in a cellular or whole-organism context, a Carbon-14 labeled analog would be more appropriate.
Synthetic Strategies for Labeled this compound
The synthesis of isotopically labeled this compound would ideally involve a "late-stage" labeling approach. openmedscience.com This strategy aims to introduce the isotopic label as late as possible in the synthetic sequence to maximize the incorporation of the expensive labeled reagent and to minimize the handling of radioactive materials.
Hypothetical Synthetic Approach for [¹⁴C]this compound:
A plausible strategy for the synthesis of [¹⁴C]this compound would involve the use of a commercially available ¹⁴C-labeled building block. For example, if a key fragment of the this compound structure is an aromatic ring, a ¹⁴C-labeled version of that precursor could be employed. The subsequent reaction steps would then be carried out to complete the synthesis of the final labeled product.
Hypothetical Synthetic Approach for [³H]this compound:
For the preparation of tritiated this compound, several methods could be considered. One common technique is catalytic tritium exchange, where the unlabeled compound is treated with tritium gas in the presence of a metal catalyst. This can lead to the exchange of hydrogen atoms for tritium atoms at various positions on the molecule. Alternatively, a precursor molecule with a suitable functional group, such as a halogen or a double bond, could be subjected to tritiodehalogenation or tritiation, respectively, to introduce the tritium label at a specific position. nih.gov
Mechanistic Probing Using Labeled this compound
Once synthesized, labeled versions of this compound can be employed in a variety of assays to probe its mechanism of action.
Binding Assays:
Radioligand binding assays are a cornerstone for characterizing the interaction between an inhibitor and its target. In a typical saturation binding experiment, increasing concentrations of [³H]this compound would be incubated with a preparation of PRDM9. The amount of bound radioligand is then measured, allowing for the determination of the equilibrium dissociation constant (Kd), a measure of binding affinity, and the maximum number of binding sites (Bmax).
Table 1: Hypothetical Saturation Binding Data for [³H]this compound with PRDM9
| [³H]this compound (nM) | Total Binding (cpm) | Non-specific Binding (cpm) | Specific Binding (cpm) |
|---|---|---|---|
| 0.1 | 500 | 50 | 450 |
| 0.5 | 2200 | 250 | 1950 |
| 1.0 | 4000 | 500 | 3500 |
| 5.0 | 12000 | 2500 | 9500 |
| 10.0 | 18000 | 5000 | 13000 |
| 20.0 | 22000 | 10000 | 12000 |
This is a hypothetical data table created for illustrative purposes.
Kinetic Isotope Effect Studies:
The use of isotopically labeled substrates in conjunction with the inhibitor can reveal details about the enzyme's catalytic mechanism. nih.govresearchgate.net For example, by using a tritium-labeled methyl donor (S-adenosyl-L-methionine, SAM) in a PRDM9 methyltransferase assay, one could investigate whether this compound affects the rate of the methyl transfer step. A significant kinetic isotope effect would suggest that the cleavage of the C-³H bond is a rate-determining step in the presence of the inhibitor.
Cellular Uptake and Target Engagement:
Radiolabeled this compound can be used to quantify its uptake into cells and its engagement with the PRDM9 target in a cellular context. By incubating cells with [¹⁴C]this compound, the amount of compound that enters the cells can be measured over time. Furthermore, techniques like cellular thermal shift assays (CETSA) or immunoprecipitation followed by scintillation counting can be used to demonstrate that the labeled compound directly binds to PRDM9 within the cell.
Table 2: Hypothetical Cellular Uptake of [¹⁴C]this compound in a Cell Line Expressing PRDM9
| Time (minutes) | Intracellular Concentration (µM) |
|---|---|
| 5 | 0.2 |
| 15 | 0.8 |
| 30 | 1.5 |
| 60 | 2.2 |
This is a hypothetical data table created for illustrative purposes.
Molecular and Biochemical Mechanisms of Action of Cid 71376377
Identification of Molecular Targets and Ligand Interactions
Research into the molecular basis of CID 71376377's activity has identified key parasitic enzymes as its primary targets. The interaction with these targets is specific and occurs at the molecular level, interfering with their catalytic function.
This compound functions as a protein kinase inhibitor. nih.gov Proteomic and computational studies have pinpointed the cell division cycle-2-related kinase 12 (CRK12) of Leishmania donovani as the principal molecular target for this compound series. nih.gov While CRK12 is the main target, the pyrazolopyrimidine scaffold of this compound also interacts with other protein kinases in the parasite, such as CRK6 and CRK3, although with significantly lower affinity. nih.gov
The mechanism of inhibition involves the binding of this compound within the ATP binding pocket of the CRK12 enzyme. mdpi.com This mode of action is characteristic of many kinase inhibitors, which function by competing with the endogenous ATP substrate, thereby preventing the phosphorylation of downstream target proteins. wikipedia.orgomicsonline.org Mutation studies have substantiated that this compound's efficacy is directly linked to its interaction with CRK12. mdpi.com In contrast to its high affinity for the parasitic kinase, the compound shows weaker inhibition against the homologous human enzyme, cyclin-dependent kinase 9 (CDK9), with an IC50 value greater than 20 μM. mdpi.com
| Target Enzyme | Organism | Binding Energy (kcal/mol) | Inhibition Value (IC50) |
|---|---|---|---|
| CRK12 | Leishmania donovani | -8.5 | Not Reported |
| CDK9 | Human | -8.8 | > 20 μM |
The primary receptor for this compound is the CRK12 protein kinase. nih.gov Molecular docking studies have elucidated the specific interactions that stabilize the binding of the compound within the enzyme's active site. The binding occurs in the ATP binding pocket of the kinase domain. mdpi.com This interaction is stabilized by one hydrogen bond with the amino acid residue Leu723 and further hydrophobic contacts with a range of other residues, including Gly724, Pro725, Leu726, Pro727, Pro728, Val731, Leu743, Glu747, Asn763, Trp764, Gln815, and Leu816. mdpi.com This network of interactions accounts for the compound's binding affinity for the L. donovani CRK12. mdpi.com
In trypanosomatids, cyclin-dependent kinases like CRK12 typically function as part of a larger protein complex, often requiring association with a cyclin partner for activity. mdpi.com CRK12 is known to exist and function in a complex with the cyclin protein CYC9. mdpi.com This CRK12-CYC9 complex is critical for the proliferation of the parasite. mdpi.com Mutation studies have indicated that this compound binds directly to the CRK12 subunit and not to CYC9. mdpi.com By inhibiting the catalytic kinase subunit, this compound effectively disrupts the functional output of the entire CRK12-CYC9 protein complex, thereby interfering with its role in parasite survival and replication. nih.govmdpi.com
Elucidation of Signal Transduction Pathways Affected by this compound
The inhibitory action of this compound on key protein kinases directly impacts the intracellular signal transduction pathways that regulate the parasite's life cycle. nih.govwikipedia.org These pathways are crucial for processes such as cell division, proliferation, and survival. nih.gov
As an inhibitor of CRK12, a cell division cycle-2-related kinase, this compound directly interferes with phosphorylation cascades essential for cell cycle progression in Leishmania donovani. nih.gov Protein kinases are fundamental components of signaling pathways, transmitting signals through a sequence of phosphorylation events. nih.govwikipedia.orgnih.gov The CRK12 kinase plays an essential role in orchestrating the cellular signaling required for the survival and proliferation of the parasite throughout its life cycle. nih.govmdpi.com By blocking the ATP-binding site of CRK12, this compound prevents the transfer of phosphate groups to downstream substrates, effectively halting the signaling cascade and leading to parasite death. nih.govyoutube.com The development of this compound was informed by its resemblance to antitumor cyclin-dependent kinase (CDK) inhibitors, which similarly target phosphorylation cascades to control cell proliferation. acs.org
The available scientific literature and proteomic studies on the mechanism of action for this compound focus exclusively on its role as a protein kinase inhibitor. nih.govmdpi.com There is currently no evidence to suggest that this compound directly interacts with or modulates G-protein coupled receptor (GPCR) signaling pathways. nih.govwikipedia.org The elucidated mechanism of action is centered on the inhibition of CRK12 and related kinases, which are distinct from the GPCR family of receptors and their associated signaling cascades. nih.govmdpi.com
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3-(2-Methoxyphenyl)-6-phenyl-5,6-dihydro- evitachem.comsmolecule.comtriazolo[4,3-a]pyrazine
Cysteine, S-[2-cyano-2-[[(phenylamino)carbonyl]amino]ethyl]-
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Nuclear Receptor Activation and Gene Expression Modulation
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Computational and Structural Biology Approaches in Cid 71376377 Research
Molecular Docking and Dynamics Simulations of CID 71376377 Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking simulations would be employed to predict its binding mode and affinity for a putative biological target. This process involves generating a multitude of possible conformations of this compound within the binding site of the target protein and scoring these poses based on a force field that approximates the binding energy.
Following docking, molecular dynamics (MD) simulations would be utilized to provide a more dynamic and detailed understanding of the interaction between this compound and its target. MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the predicted binding pose, the flexibility of the protein-ligand complex, and the identification of key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to binding affinity.
Hypothetical Research Findings:
A hypothetical molecular docking study of this compound with a target protein might reveal a specific binding orientation within a key active site. Subsequent molecular dynamics simulations could demonstrate the stability of this interaction over a simulated timeframe, highlighting the crucial amino acid residues involved in anchoring the compound.
Table 1: Hypothetical Key Interactions of this compound from Molecular Dynamics Simulation
| Interacting Residue | Interaction Type | Distance (Å) |
| TYR 123 | Hydrogen Bond | 2.8 |
| LEU 78 | Hydrophobic | 3.5 |
| ASP 125 | Electrostatic | 3.1 |
| PHE 250 | π-π Stacking | 4.2 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. ebi.ac.ukbioregistry.io In the investigation of this compound, a QSAR study would involve synthesizing or computationally generating a library of analogs with structural modifications. The biological activity of these analogs would then be determined experimentally.
By calculating a wide range of molecular descriptors for each analog (e.g., electronic, steric, and hydrophobic properties), statistical methods can be used to build a mathematical equation that correlates these descriptors with the observed biological activity. nih.govnih.gov This model can then be used to predict the activity of new, untested analogs of this compound, thereby guiding the synthesis of more potent and selective compounds.
Hypothetical Research Findings:
A hypothetical QSAR model for a series of this compound analogs might indicate that increased hydrophobicity in a particular region of the molecule and the presence of a hydrogen bond donor at another specific position are positively correlated with biological activity.
Table 2: Hypothetical QSAR Model for this compound Analogs
| Descriptor | Coefficient | p-value |
| LogP (Hydrophobicity) | 0.45 | < 0.01 |
| H-Bond Donors | 0.28 | < 0.05 |
| Molecular Weight | -0.12 | > 0.05 |
De Novo Drug Design and Scaffold Hopping Strategies for this compound Optimisation
De novo drug design is a computational strategy for generating novel molecular structures with desired pharmacological properties. If this compound shows promising activity but has suboptimal properties (e.g., poor solubility or metabolic instability), de novo design algorithms could be used to generate new molecules that fit the binding site of the target while having improved characteristics. These methods build molecules atom-by-atom or fragment-by-fragment within the constraints of the target's active site.
Scaffold hopping is a related strategy that aims to identify new molecular scaffolds that are structurally different from this compound but retain similar biological activity. This is particularly useful for discovering compounds with novel intellectual property or for overcoming issues associated with the original scaffold. Computational methods for scaffold hopping can search virtual libraries for molecules that have a similar shape and pharmacophore to this compound.
Hypothetical Research Findings:
A de novo design effort based on the binding hypothesis of this compound could lead to the generation of a novel chemical series with predicted higher binding affinity and better drug-like properties. A scaffold hopping approach might identify a completely new heterocyclic core that maintains the key interactions of this compound with its target.
Cheminformatics and Bioinformatic Analysis of this compound Data
Cheminformatics involves the use of computational methods to analyze chemical data. For this compound, cheminformatics tools could be used to analyze large datasets of chemical structures and associated biological data to identify trends and patterns. This could involve clustering compounds based on structural similarity, identifying privileged substructures, and predicting potential off-target effects.
Bioinformatics, on the other hand, focuses on the analysis of biological data. In the context of this compound, bioinformatic approaches could be used to analyze genomic and proteomic data to identify the biological pathways in which the target of this compound is involved. This can provide valuable insights into the potential therapeutic applications and possible side effects of the compound.
Hypothetical Research Findings:
A cheminformatics analysis of compounds similar to this compound might reveal a common substructure that is associated with the observed biological activity. A bioinformatic analysis of the target of this compound could suggest that it plays a role in a specific disease pathway, thereby providing a rationale for its therapeutic use.
Cryo-Electron Microscopy and X-ray Crystallography Studies of this compound-Target Complexes
Cryo-electron microscopy (cryo-EM) and X-ray crystallography are experimental techniques used to determine the three-dimensional structure of molecules at atomic resolution. Obtaining a high-resolution structure of this compound bound to its target protein would provide definitive experimental validation of the computationally predicted binding mode.
For X-ray crystallography, this would involve co-crystallizing the protein-ligand complex and then diffracting X-rays through the crystal. For cryo-EM, the complex would be rapidly frozen in a thin layer of ice and imaged with an electron microscope. The resulting structural data would be invaluable for structure-based drug design, allowing for the rational design of more potent and selective analogs of this compound.
Hypothetical Research Findings:
A high-resolution crystal structure of the this compound-target complex could confirm the binding orientation predicted by molecular docking and reveal a detailed network of interactions. This experimental structure would serve as a precise blueprint for the further optimization of this compound.
Future Research Directions and Translational Perspectives for Cid 71376377
Development of Next-Generation CID 71376377 Analogs with Enhanced Biological Profiles
Information regarding the development of analogs for this compound is not available in the public domain. The design and synthesis of next-generation analogs would require a thorough understanding of the parent compound's structure-activity relationship (SAR), which has not been established.
Exploration of Novel Therapeutic Areas Based on this compound's Mechanism of Action
The mechanism of action for this compound has not been elucidated in any publicly accessible research. Therefore, the exploration of novel therapeutic areas based on its molecular targets and pathways is not feasible.
Integration of Multi-Omics Data in this compound Research
There is no evidence of studies employing multi-omics approaches—such as genomics, proteomics, or metabolomics—in the investigation of this compound. The application of such techniques would be a future step following initial characterization of the compound. The integration of multi-omics data is a powerful strategy in translational medicine to identify disease-associated molecular patterns and understand regulatory processes. nih.gov For instance, in Alzheimer's disease research, multi-omics has been used to link gut microbiota and glycerophospholipid metabolism to neuroinflammation. nih.gov
Advancements in Delivery Systems and Formulation Science for this compound (Preclinical Focus)
Preclinical research into delivery systems and formulation science for this compound has not been reported. This area of research would focus on optimizing the compound's pharmacokinetic and pharmacodynamic properties, a step that would follow initial in vitro and in vivo studies.
Collaborative Research Opportunities and Interdisciplinary Studies on this compound
Given the lack of foundational data, there are no current collaborative or interdisciplinary studies focused on this compound. Future collaborations would be essential to advance the understanding of this compound, should initial research demonstrate its potential.
Q & A
Q. What are common pitfalls in interpreting this compound’s pharmacokinetic data?
- Methodological Answer :
- Avoid overgeneralizing in vitro results to in vivo systems without absorption/distribution studies.
- Account for plasma protein binding and metabolic stability using hepatocyte assays.
- Use compartmental modeling (e.g., NONMEM) to predict dosing regimens .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
